N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-(3-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) moiety and a 3-chlorophenyl substituent. The Z-configuration at the C2 position (indicated by "2Z") ensures a specific spatial arrangement critical for molecular interactions.
Properties
Molecular Formula |
C13H13ClN2O3S2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-8(17)15-13-16(10-4-2-3-9(14)5-10)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
VVVWBRWJFUPBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid in the presence of a base to form the thiazole ring. The final step involves the oxidation of the thiazole ring to introduce the dioxido substituent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: The compound can be reduced to remove the dioxido substituent, resulting in a different thiazole derivative.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex organic molecules.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for developing new antibiotics and antifungal agents.
Medicine: Its potential anticancer properties are being explored for the development of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death . The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating methoxy groups.
- Methoxy-substituted analogs () exhibit higher molar masses and likely improved solubility due to polar oxygen atoms.
Modifications in the Acetamide Moiety
Variations in the acetamide side chain influence hydrogen-bonding capacity and steric effects:
Structural and Pharmacological Comparisons with Thiadiazole Derivatives
The thieno-thiazole core shares similarities with 1,3,4-thiadiazoles, which are known for antimicrobial activity (). For example:
- N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (): Exhibits intermediate reactivity in synthesizing triazine derivatives, suggesting the target compound’s sulfone group may offer greater stability .
- 1,3,4-Thiadiazole Derivatives (): Demonstrated antibacterial activity against Staphylococcus aureus, implying that the target compound’s fused ring system could be optimized for similar applications .
Crystallographic and Computational Insights
Structural analysis using tools like SHELX () reveals that the Z-configuration and sulfone group in the target compound enforce a planar geometry, facilitating π-π stacking interactions absent in non-sulfonated analogs.
Biological Activity
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic organic compound characterized by a complex thiazole structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN2O3S2
- Molecular Weight : 358.9 g/mol
- IUPAC Name : N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
- InChI Key : PDXHWEYEOZMVCB-UHFFFAOYSA-N
The compound features a thiazole ring fused with a tetrahydrothieno structure and incorporates a chlorophenyl substituent. This unique combination contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing thiazole structures often exhibit significant antimicrobial activity. Preliminary studies have shown that this compound demonstrates effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antifungal Activity
The antifungal properties of the compound have also been investigated. In vitro assays have shown that it can inhibit the growth of several fungal species.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
These findings highlight the potential of this compound in treating fungal infections.
Antiviral Effects
Emerging studies have suggested that thiazole derivatives may possess antiviral properties. The specific antiviral activity of this compound is currently under investigation. Initial results indicate that it may inhibit viral replication in cell cultures infected with certain viruses.
The mechanism of action for this compound involves its interaction with specific biological targets. The thiazole ring’s electron density allows it to interact with enzymes and receptors, modulating their activity. This modulation can lead to various biological effects such as inhibition of cell division in bacteria and fungi or interference with viral replication processes.
Study on Antimicrobial Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant bacterial strains .
Investigation into Antiviral Properties
Another study focused on the antiviral potential of the compound against influenza viruses. The results demonstrated that treatment with this compound significantly reduced viral titers in infected cells . Further research is needed to elucidate the precise mechanisms involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
